Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which bears a carboxylic acid group, and is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate typically involves the reaction of 3-aminopyridine with ethyl 4-aminopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another piperidinecarboxylic acid derivative with similar structural features.
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: A related compound with a chlorinated pyridine ring.
Uniqueness
Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C13H20N4O2 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-2-19-13(18)17-7-4-10(5-8-17)16-12-3-6-15-9-11(12)14/h3,6,9-10H,2,4-5,7-8,14H2,1H3,(H,15,16) |
InChI Key |
MTQYCYXBFNOYTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C=NC=C2)N |
Origin of Product |
United States |
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